molecular formula C8H11NO2 B11918561 (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B11918561
M. Wt: 153.18 g/mol
InChI Key: FCYFJGGJCJDCPB-BWBBJGPYSA-N
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Description

(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. The presence of both an amino group and a carboxylic acid group makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The purification process often involves crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often require specific solvents and temperatures to optimize the reaction yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the double bond.

    (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

The presence of both an amino group and a carboxylic acid group in (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it unique compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6+,7+/m1/s1

InChI Key

FCYFJGGJCJDCPB-BWBBJGPYSA-N

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@@H]([C@H]2C(=O)O)N

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N

Origin of Product

United States

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